Compounds with benzodioxane and acetamide moieties have shown potential as α-glucosidase inhibitors. [] α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help regulate blood sugar levels, making such compounds potentially relevant for managing type 2 diabetes.
Some studies have investigated similar compounds for their ability to inhibit acetylcholinesterase (AChE). [, ] AChE is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibitors are used in the treatment of Alzheimer's disease.
Similar compounds have been studied for their inhibitory activity against butyrylcholinesterase (BChE). [, ] BChE is another enzyme that hydrolyzes acetylcholine, and its inhibition, along with AChE inhibition, is considered a therapeutic strategy for managing Alzheimer's disease.
Research suggests that some compounds within this structural class show moderate to good inhibitory activity against lipoxygenase (LOX). [, ] LOX is involved in the production of leukotrienes, inflammatory mediators involved in asthma and other inflammatory conditions. Inhibiting LOX could offer therapeutic benefits for managing these conditions.
Several synthesized compounds incorporating benzodioxane, sulfonamide, and acetamide moieties exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] These findings highlight their potential as novel antibacterial agents.
Some of the synthesized compounds also demonstrated antifungal properties. [] This finding suggests their potential application in developing new antifungal treatments.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: